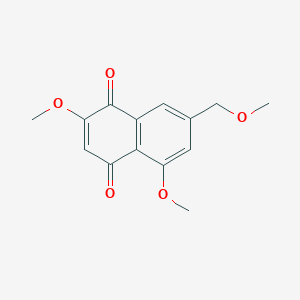![molecular formula C25H27O3P B14213070 Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester CAS No. 581068-52-2](/img/structure/B14213070.png)
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester is a chemical compound with the molecular formula C22H25O3P. This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid group. Phosphonates are known for their stability and versatility in various chemical reactions, making them valuable in a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester typically involves the reaction of a suitable phosphonic acid derivative with an appropriate alcohol. One common method is the esterification of phosphonic acid with diethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phosphonic acid, which can then interact with enzymes and proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, phenyl-, diethyl ester
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Diethyl (4-vinylphenyl)phosphonate
- Diethyl allylphosphonate
Uniqueness
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester is unique due to its specific structural features, including the presence of the diphenylethenyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other phosphonates may not be suitable.
Properties
CAS No. |
581068-52-2 |
|---|---|
Molecular Formula |
C25H27O3P |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C25H27O3P/c1-3-27-29(26,28-4-2)20-24-18-12-11-17-23(24)19-25(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-19H,3-4,20H2,1-2H3 |
InChI Key |
SQVAYKIGYRXWLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1C=C(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)

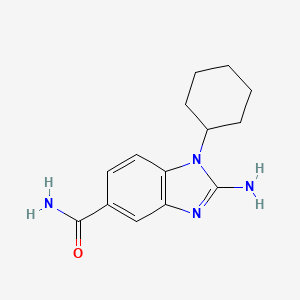
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
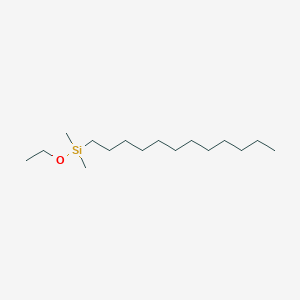
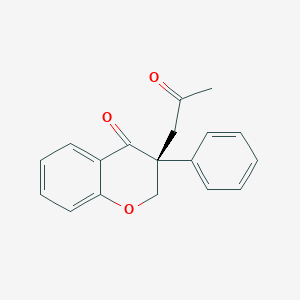

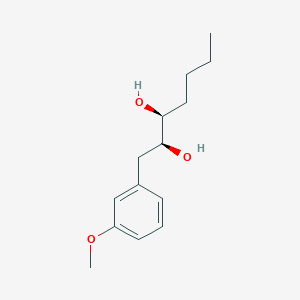
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
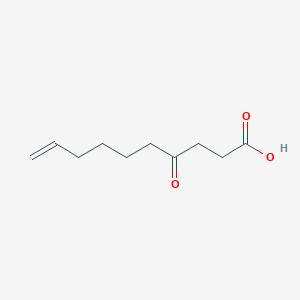
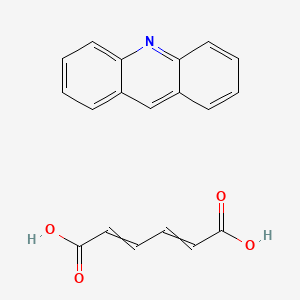
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
